N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(24(29)26-19-11-2-1-3-12-19)25-17-22(27-15-6-7-16-27)21-14-8-10-18-9-4-5-13-20(18)21/h1-5,8-14,22H,6-7,15-17H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVHDKAEBPDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the pyrrolidine ring through a nucleophilic substitution reaction. The phenylethanediamide moiety can be introduced via a coupling reaction using appropriate reagents and catalysts. The reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally or functionally related molecules:
Key Observations:
Structural Flexibility vs. Bioactivity: The target compound’s ethanediamide linker differentiates it from naproxen-derived amides (e.g., ), which prioritize anti-inflammatory activity via COX inhibition. Its dual aromatic-pyrrolidine design may enhance CNS permeability compared to bulkier analogs like the imine derivative in . SzR-109 () shares the pyrrolidine group but incorporates a quinoline core, demonstrating how heterocyclic variations influence immune modulation .
Synthetic Accessibility :
- The target compound’s synthesis route is unspecified in the evidence, but related amides (e.g., ) use DCC-mediated coupling, suggesting feasible scalability. In contrast, sulfonamide derivatives () require radical-based methods with moderate yields .
Physicochemical Properties :
- The high lipophilicity of the imine analog (XLogP3 = 10.2, ) contrasts with the target compound’s likely moderate logP (inferred from its smaller size and amide groups), impacting bioavailability and blood-brain barrier penetration .
Biological Activity
N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 270.39 g/mol. The compound's structure includes a naphthalene ring, a pyrrolidine moiety, and an ethylenediamine backbone, which contribute to its unique pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes that are critical in various biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity. This interaction can trigger cascades of biochemical events, influencing cellular responses.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may also possess antioxidant capabilities.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial properties of similar naphthalene derivatives, revealing that modifications in the structure significantly affected their efficacy against pathogens like Mycobacterium tuberculosis. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
- In Vitro Studies : In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. This indicates potential applications in cancer therapy, warranting further investigation into the specific mechanisms involved .
- Enzyme Interaction Studies : Research has focused on the interaction of this compound with key enzymes involved in metabolic pathways, demonstrating its potential to inhibit enzyme activity effectively .
Q & A
Q. Advanced Research Focus
- Receptor binding assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement (IC50 determination) .
- Kinase inhibition studies : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases implicated in cancer (e.g., EGFR, VEGFR) .
- Molecular docking : Compare binding poses (e.g., naphthalene stacking in hydrophobic pockets) with known inhibitors using AutoDock or Schrödinger .
How does the compound’s stability under varying pH and oxidative conditions impact formulation studies?
Q. Advanced Research Focus
- pH-dependent degradation : Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 1–10). Monitor via HPLC for hydrolysis of the amide bond .
- Oxidative stress testing : Expose to H2O2 or AIBN to assess susceptibility of the pyrrolidine ring to radical-mediated degradation .
- Solid-state stability : Use powder X-ray diffraction (PXRD) to detect polymorphic transitions under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
